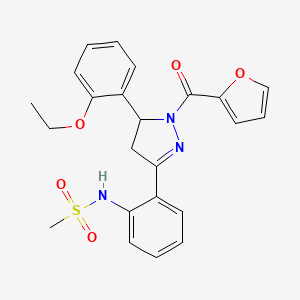

N-(2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(5-(2-Ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a structurally complex small molecule characterized by a dihydropyrazole core fused with a 2-ethoxyphenyl substituent, a furan-2-carbonyl group at position 1, and a methanesulfonamide moiety attached to the adjacent phenyl ring. The dihydropyrazole scaffold is notable for its partial saturation, which may enhance conformational flexibility compared to fully aromatic pyrazoles.

Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL due to its prevalence in small-molecule structure determination .

Properties

IUPAC Name |

N-[2-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-3-30-21-12-7-5-10-17(21)20-15-19(24-26(20)23(27)22-13-8-14-31-22)16-9-4-6-11-18(16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVZVNNZLJCDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Ethoxyphenyl Substitution: The ethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of N-(2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonamide group could play a role in enhancing the compound’s solubility and bioavailability, while the pyrazole and furan rings might be involved in specific binding interactions with molecular targets.

Comparison with Similar Compounds

Sulfonylurea Herbicides ()

Sulfonylurea herbicides such as cinosulfuron, azimsulfuron, and rimsulfuron share the sulfonamide functional group but differ in their heterocyclic cores (e.g., triazine or pyrimidine rings) . These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. In contrast, the target compound’s dihydropyrazole core may interact with distinct biological targets, as pyrazole derivatives are often associated with kinase inhibition or anti-inflammatory activity.

| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Rimsulfuron) |

|---|---|---|

| Core Structure | 4,5-Dihydro-1H-pyrazole | 1,3,5-Triazine or pyrimidine |

| Sulfonamide Position | Attached to phenyl ring | Directly linked to heterocycle |

| Key Substituents | 2-Ethoxyphenyl, furan-2-carbonyl | Methoxy, ethylsulfonyl |

| Hypothesized Mechanism | Unknown (potential kinase modulation) | ALS inhibition |

Pyrazole-Based Sulfonamides ()

The compound N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide () shares the dihydropyrazole core and methanesulfonamide group but substitutes the ethoxyphenyl with a 2-methylphenyl group and replaces the furan carbonyl with an isobutyryl group . These modifications may alter solubility and metabolic stability:

- Ethoxyphenyl vs. Methylphenyl : The ethoxy group’s larger size and electron-donating effects could enhance lipophilicity and π-stacking interactions compared to the methyl group.

- Furan Carbonyl vs. Isobutyryl : The furan’s oxygen atom may engage in stronger hydrogen bonding, whereas the isobutyryl group’s branched alkyl chain could improve membrane permeability.

Another analog, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), features a fully aromatic pyrazole with a trifluoromethyl group and chlorophenylsulfanyl substituent .

Hypothesized Structure-Activity Relationships (SAR)

- Methanesulfonamide Group : A conserved feature in sulfonamide drugs, this group likely contributes to target binding via sulfonamide-oxygen interactions.

- Furan-2-Carbonyl : The conjugated carbonyl and furan oxygen could serve as hydrogen-bond acceptors, a feature absent in analogs with alkyl acyl groups (e.g., isobutyryl).

Challenges in Direct Comparison

Limited experimental data for the target compound preclude quantitative comparisons of potency, solubility, or metabolic stability. Structural inferences suggest that its unique combination of substituents may confer distinct biological activity compared to known sulfonamides. For example, the ethoxyphenyl group’s bulkiness might sterically hinder interactions common in smaller analogs like rimsulfuron .

Biological Activity

N-(2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that belongs to the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

General Properties of Pyrazole Derivatives

Pyrazoles and their derivatives are known for a wide range of biological activities, including:

- Anticancer : Inhibition of tumor growth and proliferation.

- Anti-inflammatory : Reduction of inflammation through inhibition of cyclooxygenase enzymes.

- Antimicrobial : Activity against various bacterial and fungal strains.

- Antioxidant : Scavenging of free radicals and protection against oxidative stress.

- Neuroprotective : Potential benefits in neurodegenerative diseases.

The compound exhibits these properties, particularly due to the presence of the pyrazole ring and other functional groups that enhance its interaction with biological targets.

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they have been shown to inhibit monoamine oxidases (MAOs), which are important in neurotransmitter metabolism and can affect mood disorders .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to inflammation and cancer cell proliferation. For example, some pyrazoles have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis .

- Binding Affinity : The structural features of this compound suggest a high binding affinity for specific receptors or enzymes, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes. In vivo studies using carrageenan-induced paw edema models have demonstrated that pyrazole derivatives can significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Data Tables

| Biological Activity | Assay Type | Result / IC50 Value |

|---|---|---|

| Anticancer | MCF-7 Cell Line | 0.08 µM |

| Anti-inflammatory | Carrageenan Paw Edema Model | Significant Reduction |

| Antimicrobial | Various Bacterial Strains | Effective MIC Values |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The compound exhibited a strong inhibitory effect on MCF-7 cells through apoptosis induction mechanisms.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw swelling compared to control groups treated with saline.

-

Case Study on Antimicrobial Efficacy :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had lower MIC values than several commercially available antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Q. Critical Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.

- Catalysts : Triethylamine improves sulfonylation efficiency by scavenging HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is essential for ≥95% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm for -OCH₂CH₃) and confirms regiochemistry of the pyrazole ring .

- IR Spectroscopy : Detects carbonyl stretches (furan-2-carbonyl at ~1700 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .

- X-ray Crystallography : Resolves dihedral angles between the pyrazole and ethoxyphenyl groups, critical for conformational analysis .

Advanced Application : Time-resolved XRD can track dynamic structural changes during ligand binding .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Research Focus

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., COX-1 vs. COX-2).

- Purity : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC-MS .

- Structural Analogues : Confusion with similar compounds (e.g., fluorophenyl vs. ethoxyphenyl derivatives) requires rigorous LC-MS cross-checking .

Q. Methodological Solution :

- Meta-analysis : Use standardized protocols (e.g., NIH Assay Guidance Manual) for dose-response curves.

- Control Experiments : Include reference inhibitors (e.g., celecoxib for COX-2 studies) to calibrate activity .

What strategies enhance selectivity of derivatives toward specific enzymatic targets?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- Substituent Tuning : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance COX-2 selectivity .

- Bioisosteric Replacement : Substitute the furan-2-carbonyl with a thiophene ring to modulate binding pocket interactions .

- Computational Screening : Molecular dynamics simulations predict binding free energies (ΔG) to prioritize derivatives .

Q. Validation :

- Kinetic Assays : Measure kcat/Km ratios to confirm competitive vs. non-competitive inhibition .

What in vitro assays evaluate biological activity, and what parameters require strict control?

Q. Basic Research Focus

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Cell Viability : MTT assays in cancer lines (e.g., MCF-7) with 48–72 hr exposure .

Q. Critical Parameters :

- pH : Maintain physiological pH (7.4) to avoid artifactual denaturation.

- Solvent Controls : Use DMSO ≤0.1% to prevent cytotoxicity .

How can molecular docking complement experimental data to predict target interactions?

Q. Advanced Research Focus

- Docking Workflow :

- Protein Preparation : Retrieve target structures (e.g., COX-2 from PDB: 1CX2) and remove crystallographic water.

- Ligand Optimization : Minimize compound energy using Gaussian09 with B3LYP/6-31G* basis set .

- Pocket Analysis : Identify key residues (e.g., Arg513 in COX-2) for hydrogen bonding with the sulfonamide group .

Validation : Surface plasmon resonance (SPR) confirms binding kinetics (KD) predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.